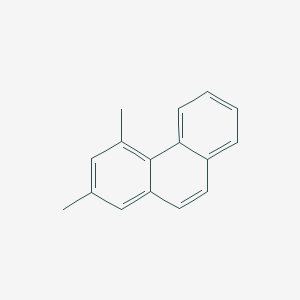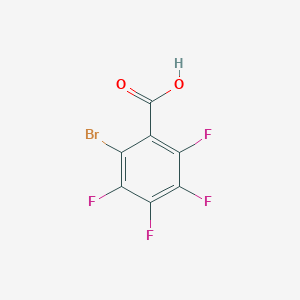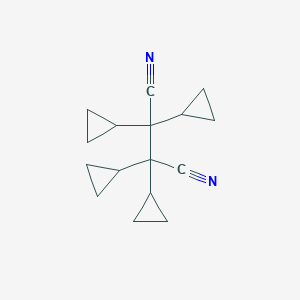
Tetracyclopropylsuccinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclopropylsuccinonitrile (TCPS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a bicyclic nitrile that contains four cyclopropyl rings, making it a highly strained molecule. TCPS has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
科学研究应用
Tetracyclopropylsuccinonitrile has been used in various scientific research applications, such as in the synthesis of new materials, as a building block for the construction of novel molecular architectures, and as a chiral auxiliary in asymmetric synthesis. Tetracyclopropylsuccinonitrile has also been investigated for its potential use as a molecular switch and for its ability to form stable radical cations.
作用机制
The mechanism of action of Tetracyclopropylsuccinonitrile is not fully understood, but it is believed to involve the formation of stable radical cations through the transfer of an electron from Tetracyclopropylsuccinonitrile to an electron acceptor. The highly strained nature of Tetracyclopropylsuccinonitrile makes it a good electron donor, and its ability to form stable radical cations makes it a valuable tool in the study of radical reactions.
Biochemical and Physiological Effects
Tetracyclopropylsuccinonitrile has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and to induce apoptosis. Tetracyclopropylsuccinonitrile has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using Tetracyclopropylsuccinonitrile in lab experiments is its unique structure, which makes it a valuable tool in the study of radical reactions and other chemical processes. However, the highly strained nature of Tetracyclopropylsuccinonitrile also makes it difficult to work with, and its low solubility in common solvents can limit its use in certain applications.
未来方向
There are many potential future directions for the study of Tetracyclopropylsuccinonitrile, including its use in the development of new materials, its potential as a therapeutic agent for the treatment of neurodegenerative disorders, and its use in the study of radical reactions and other chemical processes. Further research is needed to fully understand the mechanism of action of Tetracyclopropylsuccinonitrile and its potential applications in various fields of science and technology.
合成方法
Tetracyclopropylsuccinonitrile can be synthesized through various methods, including the reaction between cyclopropylidenemalononitrile and ethyl 2-bromopropionate in the presence of a base, or the reaction between cyclopropylidenemalononitrile and ethyl 2-chloroacrylate in the presence of a base. The yield of Tetracyclopropylsuccinonitrile can be improved by optimizing the reaction conditions, such as the reaction temperature and the type of base used.
属性
CAS 编号 |
19219-01-3 |
|---|---|
分子式 |
C16H20N2 |
分子量 |
240.34 g/mol |
IUPAC 名称 |
2,2,3,3-tetracyclopropylbutanedinitrile |
InChI |
InChI=1S/C16H20N2/c17-9-15(11-1-2-11,12-3-4-12)16(10-18,13-5-6-13)14-7-8-14/h11-14H,1-8H2 |
InChI 键 |
YJJFFDGLUZTUKN-UHFFFAOYSA-N |
SMILES |
C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |
规范 SMILES |
C1CC1C(C#N)(C2CC2)C(C#N)(C3CC3)C4CC4 |
其他 CAS 编号 |
19219-01-3 |
同义词 |
Tetracyclopropylsuccinonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



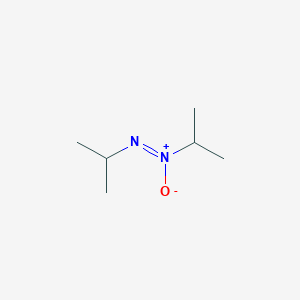

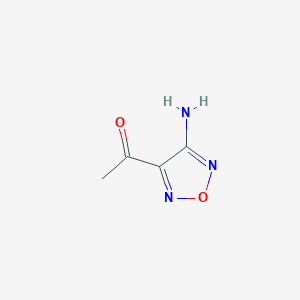
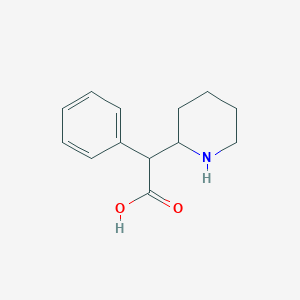
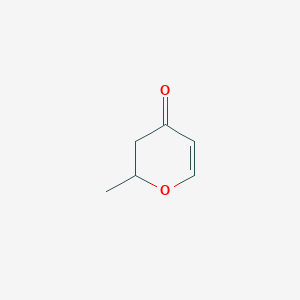

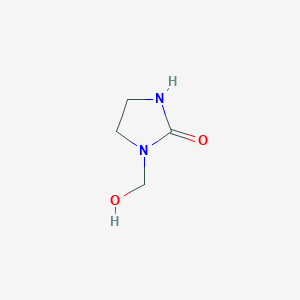
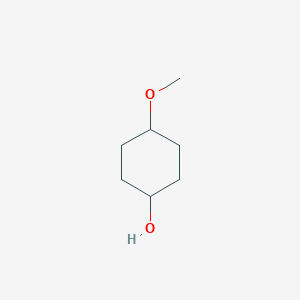
![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
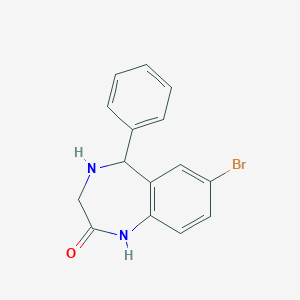
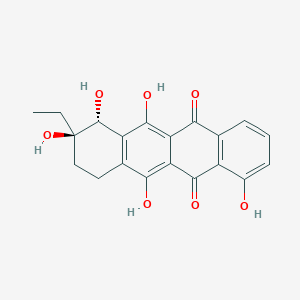
![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)
